molecular formula C10H13N3O B11904680 6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane

6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane

Cat. No.: B11904680
M. Wt: 191.23 g/mol
InChI Key: ZPFBJAQYQGJKGK-UHFFFAOYSA-N
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Description

6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic structure, which is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the formation of the spirocyclic core through a hydroxide-facilitated alkylation reaction. For instance, the alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane under Schotten-Baumann conditions can yield the desired spirocyclic structure . This reaction is optimized to achieve high yields and purity, making it suitable for large-scale production.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of commercially available starting materials and reagents, along with efficient purification techniques, ensures the feasibility of large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane stands out due to its unique spirocyclic structure, which imparts rigidity and stability. This makes it a valuable scaffold for drug design and other applications, offering advantages over more flexible structures .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

6-pyrimidin-4-yloxy-2-azaspiro[3.3]heptane

InChI

InChI=1S/C10H13N3O/c1-2-11-7-13-9(1)14-8-3-10(4-8)5-12-6-10/h1-2,7-8,12H,3-6H2

InChI Key

ZPFBJAQYQGJKGK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC2)OC3=NC=NC=C3

Origin of Product

United States

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